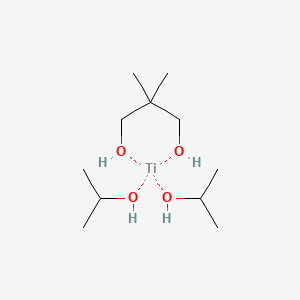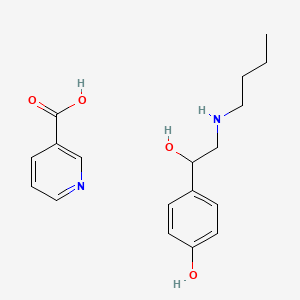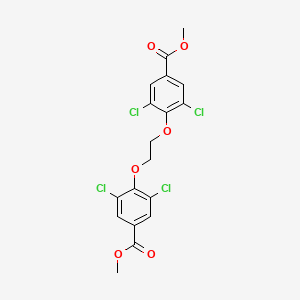
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes long alkyl chains and a glutamate moiety, making it an interesting subject for research in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate typically involves multiple steps. One common method includes the esterification of L-glutamic acid with 1-oxododecyl chloride, followed by the reaction with 2-(octadecyloxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound’s amphiphilic nature makes it useful in studying membrane proteins and lipid bilayers.
Industry: It is used in the formulation of cosmetics and personal care products as a skin conditioning agent.
Mécanisme D'action
The mechanism of action of Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate involves its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering their properties and affecting the function of membrane-bound proteins. This interaction is primarily driven by hydrophobic forces between the alkyl chains and the lipid tails .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate: shares similarities with other long-chain alkyl esters and glutamate derivatives.
N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium: Another compound with similar structural features and applications in flotation processes.
Uniqueness
What sets this compound apart is its specific combination of long alkyl chains and a glutamate moiety, which provides unique amphiphilic properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .
Propriétés
Numéro CAS |
94291-90-4 |
|---|---|
Formule moléculaire |
C57H111NO7 |
Poids moléculaire |
922.5 g/mol |
Nom IUPAC |
bis(2-octadecoxyethyl) (2S)-2-(dodecanoylamino)pentanedioate |
InChI |
InChI=1S/C57H111NO7/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-37-40-43-48-62-50-52-64-56(60)47-46-54(58-55(59)45-42-39-36-33-18-15-12-9-6-3)57(61)65-53-51-63-49-44-41-38-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3,(H,58,59)/t54-/m0/s1 |
Clé InChI |
FIOKKCLOOBYBKU-XSMLMOGHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOCCOC(=O)CC[C@@H](C(=O)OCCOCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCOC(=O)CCC(C(=O)OCCOCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















